Cas no 2228414-18-2 (2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide)

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanethioamide is a specialized thiourea derivative featuring a pyrazole core with methyl substituents at the 1- and 4-positions. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for heterocyclic synthesis. The presence of the thioamide group enhances its reactivity in nucleophilic substitution and cyclization reactions, making it useful for constructing sulfur-containing heterocycles. Its structural framework may also facilitate interactions with biological targets, suggesting applications in drug discovery. The compound’s stability and well-defined reactivity profile make it a valuable reagent for researchers exploring novel pharmacophores or sulfur-based functionalization strategies.
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide structure
2228414-18-2 structure
Product Name:2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
CAS No:2228414-18-2
MF:C7H11N3S
MW:169.247339487076
CID:6359237
PubChem ID:165612357
Update Time:2025-11-06

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
    • 2228414-18-2
    • EN300-1735695
    • Inchi: 1S/C7H11N3S/c1-5-4-10(2)9-6(5)3-7(8)11/h4H,3H2,1-2H3,(H2,8,11)
    • InChI Key: MAVNJJXASYJQQS-UHFFFAOYSA-N
    • SMILES: S=C(CC1C(C)=CN(C)N=1)N

Computed Properties

  • Exact Mass: 169.06736854g/mol
  • Monoisotopic Mass: 169.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 75.9Ų

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1735695-0.05g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
0.05g
$1129.0 2023-09-20
Enamine
EN300-1735695-0.1g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
0.1g
$1183.0 2023-09-20
Enamine
EN300-1735695-0.25g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
0.25g
$1235.0 2023-09-20
Enamine
EN300-1735695-0.5g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
0.5g
$1289.0 2023-09-20
Enamine
EN300-1735695-1.0g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
1g
$1343.0 2023-06-04
Enamine
EN300-1735695-2.5g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
2.5g
$2631.0 2023-09-20
Enamine
EN300-1735695-5.0g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
5g
$3894.0 2023-06-04
Enamine
EN300-1735695-10.0g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
10g
$5774.0 2023-06-04
Enamine
EN300-1735695-1g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
1g
$1343.0 2023-09-20
Enamine
EN300-1735695-5g
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide
2228414-18-2
5g
$3894.0 2023-09-20

Additional information on 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide

Introduction to 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide (CAS No. 2228414-18-2)

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide, with the CAS number 2228414-18-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thioamides, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide make it an intriguing candidate for various pharmacological studies.

The molecular structure of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide consists of a pyrazole ring substituted with two methyl groups at the 1 and 4 positions, and an ethanethioamide moiety attached to the 3-position of the pyrazole ring. The presence of the thioamide group imparts significant reactivity and biological activity to the molecule. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is a common scaffold in many bioactive compounds due to its ability to form hydrogen bonds and π-stacking interactions.

Recent studies have explored the potential of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide has also shown potential as an antitumor agent. Preclinical studies have reported that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These results indicate that 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide may have therapeutic value in cancer treatment.

The pharmacokinetic properties of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide have also been investigated. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an orally administered drug. Additionally, preliminary toxicity studies have indicated that 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthesis of 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide has been optimized using modern synthetic techniques. A typical synthetic route involves the reaction of 3-chloroacetylthioacetate with 1,4-dimethylpyrazole in the presence of a base such as potassium carbonate. This method provides high yields and purity, making it suitable for large-scale production.

In conclusion, 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanethioamide (CAS No. 2228414-18-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD